Cas no 2680791-23-3 (tert-butyl N-(1-bromocyclobutyl)methylcarbamate)

Tert-butyl N-(1-bromocyclobutyl)methylcarbamate is a specialized organic compound featuring a carbamate-protected amine group and a brominated cyclobutyl moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of cyclobutane-containing frameworks. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The bromine substituent offers reactivity for cross-coupling or nucleophilic substitution reactions, enabling diverse derivatization. Its well-defined reactivity profile and compatibility with common synthetic protocols make it advantageous for pharmaceutical and agrochemical research, where cyclobutyl motifs are increasingly sought after for their conformational rigidity and bioactivity.
tert-butyl N-(1-bromocyclobutyl)methylcarbamate structure
2680791-23-3 structure
Product name:tert-butyl N-(1-bromocyclobutyl)methylcarbamate
CAS No:2680791-23-3
MF:C10H18BrNO2
Molecular Weight:264.159422397614
MDL:MFCD32827994
CID:5648655
PubChem ID:165911723

tert-butyl N-(1-bromocyclobutyl)methylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28281684
    • 2680791-23-3
    • tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
    • tert-butyl N-(1-bromocyclobutyl)methylcarbamate
    • MDL: MFCD32827994
    • インチ: 1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10/h4-7H2,1-3H3,(H,12,13)
    • InChIKey: OEECLDDMIXATRP-UHFFFAOYSA-N
    • SMILES: BrC1(CNC(=O)OC(C)(C)C)CCC1

計算された属性

  • 精确分子量: 263.05209g/mol
  • 同位素质量: 263.05209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 38.3Ų

tert-butyl N-(1-bromocyclobutyl)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28281684-1.0g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3 95.0%
1.0g
$770.0 2025-03-19
Enamine
EN300-28281684-0.05g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3 95.0%
0.05g
$647.0 2025-03-19
Enamine
EN300-28281684-0.25g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3 95.0%
0.25g
$708.0 2025-03-19
Enamine
EN300-28281684-10g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3
10g
$3315.0 2023-09-09
Enamine
EN300-28281684-0.5g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3 95.0%
0.5g
$739.0 2025-03-19
Enamine
EN300-28281684-5.0g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3 95.0%
5.0g
$2235.0 2025-03-19
Enamine
EN300-28281684-2.5g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3 95.0%
2.5g
$1509.0 2025-03-19
Enamine
EN300-28281684-0.1g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3 95.0%
0.1g
$678.0 2025-03-19
Enamine
EN300-28281684-10.0g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3 95.0%
10.0g
$3315.0 2025-03-19
Enamine
EN300-28281684-1g
tert-butyl N-[(1-bromocyclobutyl)methyl]carbamate
2680791-23-3
1g
$770.0 2023-09-09

tert-butyl N-(1-bromocyclobutyl)methylcarbamate 関連文献

tert-butyl N-(1-bromocyclobutyl)methylcarbamateに関する追加情報

tert-butyl N-(1-bromocyclobutyl)methylcarbamate: A Comprehensive Overview

tert-butyl N-(1-bromocyclobutyl)methylcarbamate, identified by the CAS number 2680791-23-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure, has garnered attention due to its potential applications in various chemical processes and its role in advancing research in related disciplines.

The structure of tert-butyl N-(1-bromocyclobutyl)methylcarbamate comprises a tert-butyl group attached to a carbamate moiety, which is further connected to a bromocyclobutyl ring. This arrangement not only imparts stability to the molecule but also facilitates its participation in a wide range of chemical reactions. Recent studies have highlighted the importance of such structures in enhancing the efficiency of catalytic processes, particularly in asymmetric synthesis and polymerization reactions.

One of the most notable aspects of tert-butyl N-(1-bromocyclobutyl)methylcarbamate is its role as a precursor in the synthesis of advanced materials. Researchers have demonstrated that this compound can serve as a building block for constructing complex molecular architectures, including dendrimers and other nanostructured materials. These materials hold promise for applications in drug delivery systems, sensors, and electronic devices.

In terms of synthesis, tert-butyl N-(1-bromocyclobutyl)methylcarbamate can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been shown to significantly improve the yield and purity of this compound.

The properties of tert-butyl N-(1-bromocyclobutyl)methylcarbamate make it an attractive candidate for use in various industrial applications. Its thermal stability and reactivity profile render it suitable for high-temperature processes, while its solubility characteristics facilitate its use in solution-based reactions. Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in coordination chemistry and catalysis.

Recent research has also explored the biological implications of tert-butyl N-(1-bromocyclobutyl)methylcarbamate. Studies have indicated that this compound exhibits moderate activity against certain enzymes, suggesting potential applications in drug design. However, further investigations are required to fully understand its pharmacokinetic properties and toxicity profile.

In conclusion, tert-butyl N-(1-bromocyclobutyl)methylcarbamate, with its unique structure and versatile properties, continues to be a focal point in chemical research. As new applications emerge and synthetic methodologies evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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